molecular formula C7H14ClI B3318394 1-chloro-7-iodoheptane CAS No. 99669-96-2

1-chloro-7-iodoheptane

Cat. No.: B3318394
CAS No.: 99669-96-2
M. Wt: 260.54 g/mol
InChI Key: IRBNUNIQMLYRCJ-UHFFFAOYSA-N
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Preparation Methods

1-chloro-7-iodoheptane can be prepared through various synthetic routes. One common method involves the halogenation of 1-heptene with ethyl hypocarboxylate, followed by halogen exchange with sodium iodide . Another method is the reaction of 1-heptanol with hydrogen chloride . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-chloro-7-iodoheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by another nucleophile.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Common Reagents and Conditions: Sodium iodide in acetone is a typical reagent used for halogen exchange reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-chloro-7-iodoheptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-7-iodoheptane involves its reactivity as a halogenated alkane. The chlorine and iodine atoms can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.

Comparison with Similar Compounds

1-chloro-7-iodoheptane can be compared with other halogenated alkanes such as:

  • 1-chloro-7-bromoheptane
  • 1-chloro-7-fluoroheptane
  • 1-iodo-7-bromoheptane

These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms present. The uniqueness of this compound lies in its specific combination of chlorine and iodine, which provides distinct reactivity patterns and applications .

Properties

IUPAC Name

1-chloro-7-iodoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClI/c8-6-4-2-1-3-5-7-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNUNIQMLYRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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